3-(Chloromethyl)-5-methoxy-3-methylpent-1-ene
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Overview
Description
3-(Chloromethyl)-5-methoxy-3-methylpent-1-ene is an organic compound characterized by its unique structure, which includes a chloromethyl group, a methoxy group, and a methyl group attached to a pentene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-5-methoxy-3-methylpent-1-ene typically involves the alkylation of a suitable precursor. One common method is the reaction of 3-methyl-1-pentene with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-5-methoxy-3-methylpent-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Addition Reactions: The double bond in the pentene backbone can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Addition: Halogens (e.g., bromine) or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of substituted derivatives like 3-(methoxymethyl)-5-methoxy-3-methylpent-1-ene.
Oxidation: Formation of 3-(chloromethyl)-5-methoxy-3-methylpentanal or 3-(chloromethyl)-5-methoxy-3-methylpentanoic acid.
Addition: Formation of dihalogenated or hydrogenated products.
Scientific Research Applications
3-(Chloromethyl)-5-methoxy-3-methylpent-1-ene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Potential precursor for the development of new drugs with specific biological activities.
Materials Science: Utilized in the preparation of polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-5-methoxy-3-methylpent-1-ene involves its interaction with various molecular targetsThe methoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular pathways .
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)benzoic acid: Used in organic synthesis and pharmaceuticals.
3-Chloro-2-methyl-1-propene: Known for its reactivity in atmospheric chemistry.
Uniqueness
3-(Chloromethyl)-5-methoxy-3-methylpent-1-ene is unique due to its combination of functional groups, which confer distinct reactivity and versatility in various chemical transformations. Its structure allows for selective modifications, making it a valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C8H15ClO |
---|---|
Molecular Weight |
162.66 g/mol |
IUPAC Name |
3-(chloromethyl)-5-methoxy-3-methylpent-1-ene |
InChI |
InChI=1S/C8H15ClO/c1-4-8(2,7-9)5-6-10-3/h4H,1,5-7H2,2-3H3 |
InChI Key |
ATTNZEYCAWJUQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCOC)(CCl)C=C |
Origin of Product |
United States |
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